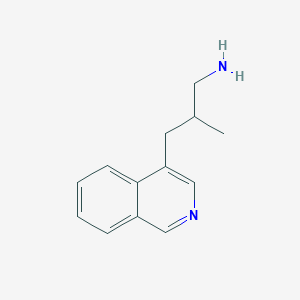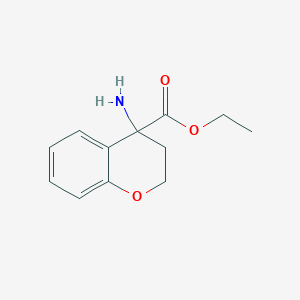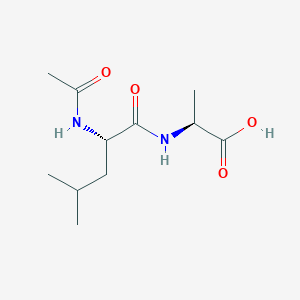
N-Acetyl-L-leucyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-leucyl-L-alanine is a compound that belongs to the class of N-acetylated amino acids It is a derivative of L-leucine and L-alanine, two essential amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Acetyl-L-leucyl-L-alanine can be synthesized through the acetylation of L-leucine and L-alanine. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C .
Industrial Production Methods: In industrial settings, the production of N-acetylated amino acids, including this compound, often involves the use of acetic anhydride in combination with water or a mixture of water and pyridine. This method allows for the efficient acetylation of amino acids, producing the desired N-acetyl derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-L-leucyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, water, and pyridine. The reaction conditions typically involve heating the reaction mixture to facilitate the acetylation process .
Major Products Formed: The major products formed from the reactions involving this compound include its acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-leucyl-L-alanine has several scientific research applications. It is used as a substrate for the identification, differentiation, and characterization of aminoacylase and amidohydrolase enzymes . Additionally, it has been studied for its effects on cytosolic and mitochondrial reduction-oxidation sensitive green fluorescent protein (roGFP) .
Wirkmechanismus
The mechanism of action of N-Acetyl-L-leucyl-L-alanine involves its interaction with specific molecular targets and pathways. Acetylation of L-leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters enhances the compound’s pharmacokinetic and pharmacodynamic properties, making it more effective as a drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Acetyl-L-leucyl-L-alanine include N-Acetyl-L-leucine and N-Acetyl-L-alanine . These compounds share similar structures and properties but differ in their specific applications and mechanisms of action.
Uniqueness: This compound is unique due to its specific acetylation pattern and its ability to interact with multiple transporters, enhancing its pharmacokinetic properties . This makes it a promising candidate for the development of new therapeutic agents for various medical conditions .
Eigenschaften
CAS-Nummer |
91211-88-0 |
|---|---|
Molekularformel |
C11H20N2O4 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)5-9(13-8(4)14)10(15)12-7(3)11(16)17/h6-7,9H,5H2,1-4H3,(H,12,15)(H,13,14)(H,16,17)/t7-,9-/m0/s1 |
InChI-Schlüssel |
IVVOEMXWWNFLLC-CBAPKCEASA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


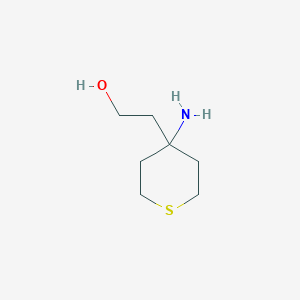


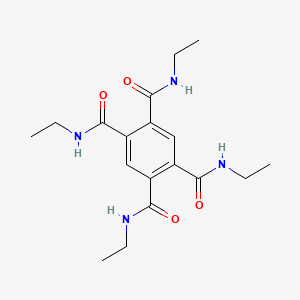
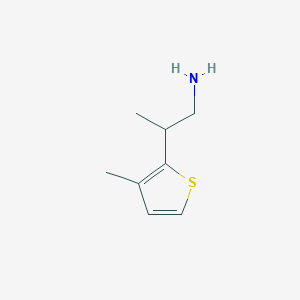

![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
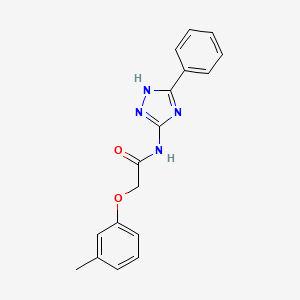
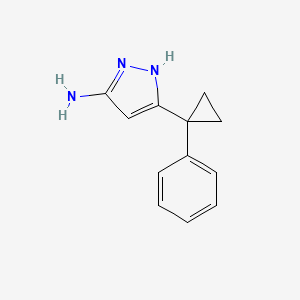
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
